2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
Overview
Description
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, also known as 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, is a useful research compound. Its molecular formula is C8H8N2S and its molecular weight is 164.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129263. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
4-Methyl-1H-benzimidazole-2-thiol, also known as Methyl-2-mercaptobenzimidazole, primarily targets metals and alloys, acting as a corrosion inhibitor . It is particularly effective for steels, pure metals such as iron, aluminum, copper, zinc, and various alloys .
Mode of Action
The compound interacts with its targets by forming a protective film on the metal surface, which decreases the rate of attack by the environment on metals . It acts as a mixed type inhibitor, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This inhibitive behavior appears as a consequence of energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .
Result of Action
The primary result of the action of 4-Methyl-1H-benzimidazole-2-thiol is the prevention of corrosion in metals and alloys. By forming a protective film on the metal surface, it significantly reduces the rate of corrosion, thereby preventing loss or contamination of the product, reduction in efficiency, increase of maintenance needs, plant shutdowns, and expensive overdesign .
Biochemical Analysis
Biochemical Properties
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with zinc ions, forming a zinc salt complex . This interaction can affect the activity of zinc-dependent enzymes, potentially inhibiting or activating them. Additionally, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- can bind to proteins, altering their conformation and function .
Cellular Effects
The effects of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress responses . It may also affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, affecting their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects, such as damage to the reproductive system, liver, kidney, and thyroid, have been observed at high doses . These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can affect the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species and other metabolites .
Transport and Distribution
Within cells and tissues, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution within tissues can influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
4-methyl-1,3-dihydrobenzimidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCDDZBBZNIFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067290 | |
Record name | 2-Mercapto-4-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27231-33-0, 53988-10-6 | |
Record name | 1,3-Dihydro-4-methyl-2H-benzimidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27231-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027231330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Mercaptomethylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053988106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27231-33-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Mercapto-4-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl-2-mercaptobenzimidazole interact with silver ions and why is this relevant for photographic applications?
A1: Methyl-2-mercaptobenzimidazole acts as a potent silver halide solubilizer, a key characteristic for its use as a stabilizer in conventional silver halide photography. The compound binds to silver ions, forming complexes with varying structures depending on the reaction conditions. For instance, with silver carboxylates, a hexameric cluster ([Ag·5MBI·THF]6) forms with bridging Methyl-2-mercaptobenzimidazole units, where each Methyl-2-mercaptobenzimidazole molecule interacts with three silver atoms – two through sulfur bridges and one through a nitrogen bridge []. In contrast, with silver bromide, a tetrameric complex ([AgBr.MBI]4) forms, demonstrating the ligand's ability to create intricate polymeric network superstructures []. These interactions highlight the compound's potential in controlling silver halide solubility and aggregation, crucial for photographic applications.
Q2: What is the role of Methyl-2-mercaptobenzimidazole in modulating the toxicity of rubber antioxidants?
A2: Research suggests that Methyl-2-mercaptobenzimidazole may influence the toxicity of other rubber antioxidants, specifically 4-methyl-2-mercaptobenzimidazole (4-MeMBI) and 5-methyl-2-mercaptobenzimidazole (5-MeMBI) []. Studies in rat liver microsomes indicate that Methyl-2-mercaptobenzimidazole, alongside 4-MeMBI and 5-MeMBI, undergoes metabolism primarily by cytochrome P450 (CYP) enzymes []. Interestingly, the induction of specific CYP enzymes by these compounds, particularly by phenobarbital, leads to a more pronounced decrease in 4-MeMBI levels compared to 5-MeMBI []. This differential metabolism may contribute to the observed counteracting toxic effects between 4-MeMBI and 5-MeMBI in vivo, suggesting a potential role for Methyl-2-mercaptobenzimidazole in modulating the overall toxicity profile of these compounds.
Q3: Can you describe the structural characteristics of Methyl-2-mercaptobenzimidazole?
A3: Methyl-2-mercaptobenzimidazole primarily exists in its thione tautomeric form, as confirmed by density functional theory calculations and analysis of vibrational (IR and Raman) and NMR (1H and 13C) spectra []. This tautomer exhibits significantly higher stability compared to its other tautomeric forms, suggesting its predominance at room temperature []. While the exact molecular weight will depend on the specific isotope considered, it can be calculated based on the molecular formula of C8H8N2S.
Q4: How does the charge of gold nanoparticles modified with Methyl-2-mercaptobenzimidazole derivatives affect their antibacterial activity?
A4: Research has demonstrated a strong correlation between the surface charge of gold nanoparticles (AuNPs) modified with Methyl-2-mercaptobenzimidazole derivatives and their antibacterial activity []. Notably, only electroneutral AuNPs modified with Methyl-2-mercaptobenzimidazole (MMB-AuNPs) exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) []. In contrast, both electropositive (AMB-AuNPs) and electronegative (CMB-AuNPs) derivatives showed no notable antibacterial effects []. This suggests that the electroneutrality of MMB-AuNPs is crucial for their interaction with bacterial cell membranes, leading to membrane damage, disruption of membrane potential, and ultimately, bacterial death [].
Q5: What are the potential applications of Methyl-2-mercaptobenzimidazole in flame-retardant materials?
A5: Methyl-2-mercaptobenzimidazole has shown promise as a component in nontoxic flame-retardant cable compositions []. Research suggests that incorporating Methyl-2-mercaptobenzimidazole, along with other components like ethylene-vinyl acetate copolymer, maleic anhydride resin, and aluminium hydroxide, can enhance the flame retardancy and heat resistance of these materials []. This application highlights the compound's potential in improving the safety and performance of various materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.